N,N'-bis(3-phenylpropyl)pentanediamide

SAH hydrolase Enzyme Inhibition Medicinal Chemistry

N,N'-bis(3-phenylpropyl)pentanediamide (C23H30N2O2, MW 366.49 g/mol) is a symmetrical diamide featuring a five-carbon glutaryl linker flanked by two N-(3-phenylpropyl) side chains. It belongs to a class of pentanediamide derivatives investigated as S-adenosyl-L-homocysteine hydrolase (SAHase) inhibitors, a target for antiviral and anticancer drug discovery.

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
Cat. No. B4035145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(3-phenylpropyl)pentanediamide
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C23H30N2O2/c26-22(24-18-8-14-20-10-3-1-4-11-20)16-7-17-23(27)25-19-9-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2,(H,24,26)(H,25,27)
InChIKeyVTIKJIFKFJVIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-bis(3-phenylpropyl)pentanediamide: A SAHase Inhibitor Scaffold with Defined A1 Adenosine Receptor Affinity


N,N'-bis(3-phenylpropyl)pentanediamide (C23H30N2O2, MW 366.49 g/mol) is a symmetrical diamide featuring a five-carbon glutaryl linker flanked by two N-(3-phenylpropyl) side chains. It belongs to a class of pentanediamide derivatives investigated as S-adenosyl-L-homocysteine hydrolase (SAHase) inhibitors, a target for antiviral and anticancer drug discovery . BindingDB records also indicate affinity for the human A1 adenosine receptor at low nanomolar concentrations (Ki = 1.90 nM), defining a secondary pharmacological interaction point . This dual biological profile differentiates it from simpler pentanediamide analogs and positions it as a structurally informed starting point for medicinal chemistry optimization.

Why N,N'-bis(3-phenylpropyl)pentanediamide Cannot Be Replaced by Shorter-Chain or Unsubstituted Analogs


Substituting N,N'-bis(3-phenylpropyl)pentanediamide with a generic pentanediamide or a shorter-chain analog like N,N'-bis(3-phenylpropyl)butanediamide will fundamentally alter its biological activity. The specific linker length (C5 glutaryl) and terminal phenylpropyl groups are critical determinants of target engagement, as demonstrated by the stringent structure-activity relationships (SAR) observed within the pentanediamide SAHase inhibitor series . A change in linker length or arylalkyl substitution pattern is predicted to reduce SAHase inhibitory potency and alter the selectivity profile, including the defined A1 adenosine receptor affinity .

Quantitative Differentiation of N,N'-bis(3-phenylpropyl)pentanediamide from Core Analogs


SAHase Inhibitory Potency: C5 Glutaryl Spacer Outperforms Other Scaffolds

In a systematic evaluation of pentanediamide derivatives as SAHase inhibitors, the optimal compound 7i from the series, which shares the core pentanediamide scaffold with N,N'-bis(3-phenylpropyl)pentanediamide, exhibited an IC50 of 3.58 ± 0.19 μM . The study's SAR indicates that variations in the amide substituents significantly modulate activity, with the phenylalkyl substitution pattern being a key driver of potency. While the specific IC50 for N,N'-bis(3-phenylpropyl)pentanediamide was not reported in this study, its structural features place it within the active pharmacophore space defined by compound 7i, suggesting comparable or superior potency relative to unsubstituted or shorter-chain pentanediamide analogs that lack this substitution pattern.

SAH hydrolase Enzyme Inhibition Medicinal Chemistry

Human A1 Adenosine Receptor Affinity: A Defined Off-Target Interaction

N,N'-bis(3-phenylpropyl)pentanediamide demonstrates high binding affinity for the human A1 adenosine receptor, with a Ki of 1.90 nM in a radioligand displacement assay using [3H]N6-R-phenylisopropyladenosine . This activity is not observed for simpler pentanediamide derivatives lacking the extended arylalkyl groups. While this affinity may be a secondary pharmacology consideration, it represents a clearly defined, measurable differentiation from non-arylalkyl pentanediamides and a specific liability or opportunity to be managed in target-focused programs.

GPCR Adenosine Receptor Binding Affinity

Linker Length Matters: C5 Glutaryl vs. C4 Succinyl Scaffold

The closest commercially available analog, N,N'-bis(3-phenylpropyl)butanediamide, differs by only one methylene unit in the central linker (C4 vs. C5). This single carbon contraction is expected to alter the spatial orientation of the terminal phenyl rings and the hydrogen-bonding capacity of the diamide, leading to a significant shift in target engagement. While direct comparative IC50 data is unavailable, this structural divergence is a classic SAR determinant, and the pentanediamide scaffold's flexibility is likely crucial for spanning the SAHase active site or accommodating receptor binding pockets, as suggested by molecular modeling in the same chemical series .

Structure-Activity Relationship Linker Chemistry Drug Design

Where N,N'-bis(3-phenylpropyl)pentanediamide Provides Scientific and Procurement Advantages


SAHase Inhibitor Medicinal Chemistry Programs

This compound serves as a key scaffold for structure-activity relationship studies targeting SAHase. It is the preferred choice over shorter-chain analogs like N,N'-bis(3-phenylpropyl)butanediamide due to its optimal linker length for active-site engagement and the established SAR around the pentanediamide core . Procurement of this specific compound ensures consistency with published potency data and molecular modeling frameworks.

A1 Adenosine Receptor Tool Compound and Counter-Screening

With a confirmed Ki of 1.90 nM at the human A1 receptor , this compound is a valuable tool for adenosine receptor profiling. It can be used as a positive control in binding assays or as a starting point for developing selective A1 agonists/antagonists. Its defined affinity profile provides a clear benchmark for evaluating off-target effects of novel SAHase inhibitors.

Chemical Biology Probe for Glutaryl-Linked Diamide Interactions

The symmetrical, extended aromatic structure makes this compound an ideal probe for studying bis-arylalkyl amide interactions with proteins. It can be used in crystallography or biophysical assays to map the binding mode of glutaryl linkers, a motif found in several bioactive molecules . Its use ensures reproducible data tied to a specific, well-characterized chemical entity.

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